molecular formula C14H10IN3O2 B11786937 2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide

2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide

Cat. No.: B11786937
M. Wt: 379.15 g/mol
InChI Key: LEVMSQDVCMZLCV-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide is a chemical compound with the molecular formula C14H10IN3O2. It is a derivative of benzo[d]oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. The presence of the iodophenyl group and the carbohydrazide moiety makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide typically involves the following steps:

    Formation of the benzo[d]oxazole core: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative.

    Introduction of the iodophenyl group: This step involves the iodination of the phenyl ring, which can be done using iodine and an oxidizing agent such as hydrogen peroxide.

    Formation of the carbohydrazide moiety: This can be achieved by reacting the benzo[d]oxazole derivative with hydrazine or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The iodophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized benzo[d]oxazole derivatives, while substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving benzo[d]oxazole derivatives.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide involves its interaction with various molecular targets and pathways. The iodophenyl group can interact with specific proteins and enzymes, while the benzo[d]oxazole core can interact with nucleic acids and other biomolecules. These interactions can lead to changes in cellular processes, such as gene expression and signal transduction.

Comparison with Similar Compounds

2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide can be compared with other similar compounds, such as:

    2-(3-Chlorophenyl)benzo[d]oxazole-5-carbohydrazide: This compound has a chlorophenyl group instead of an iodophenyl group, which can lead to different chemical and biological properties.

    2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbohydrazide: This compound has a methoxyphenyl group, which can affect its reactivity and interactions with biomolecules.

    2-(3-Nitrophenyl)benzo[d]oxazole-5-carbohydrazide: This compound has a nitrophenyl group, which can influence its electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to unique chemical and biological properties.

Properties

Molecular Formula

C14H10IN3O2

Molecular Weight

379.15 g/mol

IUPAC Name

2-(3-iodophenyl)-1,3-benzoxazole-5-carbohydrazide

InChI

InChI=1S/C14H10IN3O2/c15-10-3-1-2-9(6-10)14-17-11-7-8(13(19)18-16)4-5-12(11)20-14/h1-7H,16H2,(H,18,19)

InChI Key

LEVMSQDVCMZLCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)C(=O)NN

Origin of Product

United States

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